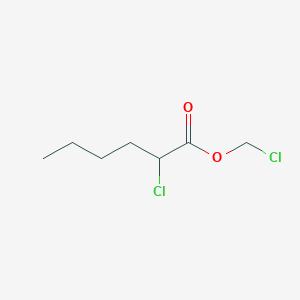
Chloromethyl 2-chlorohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl 2-chlorohexanoate is an organic compound with the molecular formula C₇H₁₂Cl₂O₂ and a molecular weight of 199.075 g/mol . This compound is characterized by the presence of a chloromethyl group and a chlorohexanoate moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloromethyl 2-chlorohexanoate can be synthesized through various methods. One common approach involves the reaction of 2-chlorohexanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl 2-chlorohexanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed as reducing agents.
Major Products Formed
Nucleophilic Substitution: The major products include substituted amines, ethers, and thioethers.
Oxidation: The primary products are carboxylic acids and aldehydes.
Reduction: The main products are alcohols and alkanes.
Aplicaciones Científicas De Investigación
Chloromethyl 2-chlorohexanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of chloromethyl 2-chlorohexanoate involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules .
Comparación Con Compuestos Similares
Chloromethyl 2-chlorohexanoate can be compared with other similar compounds such as:
- Chloromethyl 2-chloropropanoate
- Chloromethyl 2-chlorobutanoate
- Chloromethyl 2-chloropentanoate
These compounds share similar structural features but differ in the length of the carbon chain. This compound is unique due to its specific chain length, which imparts distinct physical and chemical properties .
Propiedades
Número CAS |
80418-53-7 |
|---|---|
Fórmula molecular |
C7H12Cl2O2 |
Peso molecular |
199.07 g/mol |
Nombre IUPAC |
chloromethyl 2-chlorohexanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-2-3-4-6(9)7(10)11-5-8/h6H,2-5H2,1H3 |
Clave InChI |
SLCVMKYCEWYVKS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)OCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14409509.png)
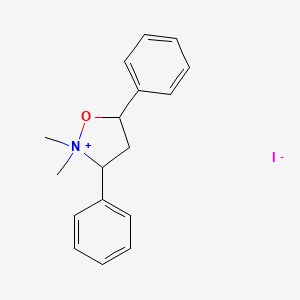
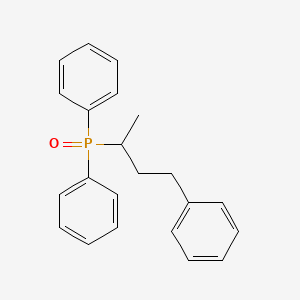
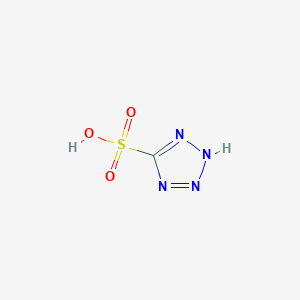
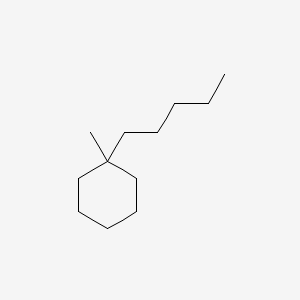
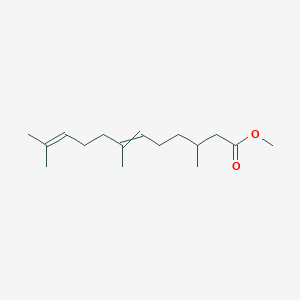

![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B14409567.png)
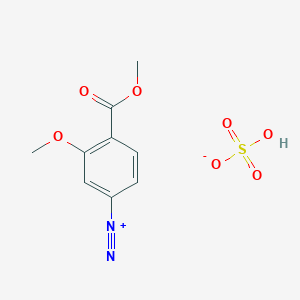
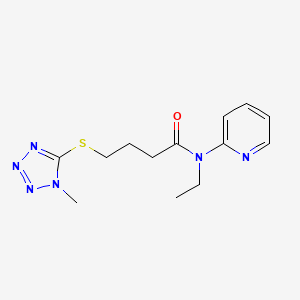
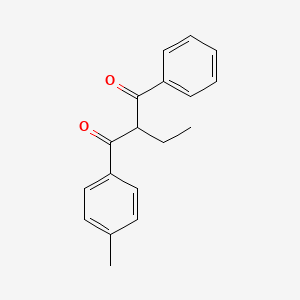
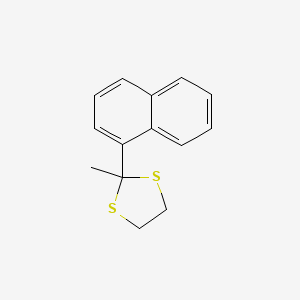
![5-([1,1'-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole](/img/structure/B14409585.png)

